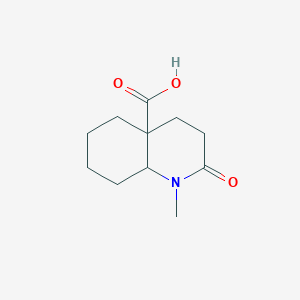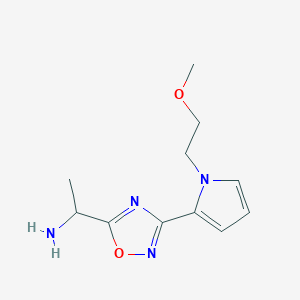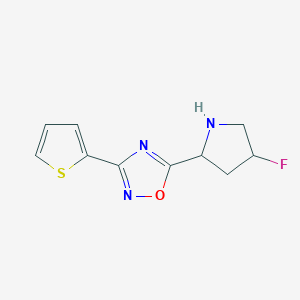![molecular formula C8H14N4O B1478776 5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2098089-16-6](/img/structure/B1478776.png)
5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrroles, including compounds similar to 5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole, has been extensively studied. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods involve the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of 5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole consists of a five-membered ring fused to a pyrrole ring with an azide group and an alcohol moiety attached to it.Chemical Reactions Analysis
The chemical reactions involving pyrroles have been widely studied. For example, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of furo[3,2-b]pyrroles and similar heterocyclic compounds is a significant area of research, with methodologies focusing on regioselective synthesis, intramolecular cyclization reactions, and the development of novel tricyclic frameworks containing azocine moieties. These synthetic approaches enable the creation of complex molecular architectures that could serve as key intermediates in pharmaceutical synthesis or materials science (Verboom et al., 2010); (Yavari & Seyfi, 2012).
Biological Activities
- Some derivatives of furo[3,2-b]pyrroles have been evaluated for their antibacterial activity, showcasing the potential of these compounds in contributing to the development of new antibacterial agents. These studies often focus on the synthesis of novel derivatives and subsequent testing against various bacterial strains to identify promising antibacterial properties (Zemanov et al., 2017).
Chemical Reactivity and Applications
- Research into the reactivity of furo[3,2-b]pyrrole derivatives explores their potential as intermediates in organic synthesis, including their use in constructing complex fused ring systems and exploring novel reaction pathways. These studies contribute to the broader field of synthetic organic chemistry by providing new strategies for molecular construction and functionalization (Gajdoš et al., 2005); (Yang et al., 2015).
Safety and Hazards
While specific safety and hazard information for 5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole is not available, general safety information for similar compounds suggests that they should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if swallowed .
Eigenschaften
IUPAC Name |
5-(2-azidoethyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c9-11-10-1-2-12-3-7-5-13-6-8(7)4-12/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYYUAENDCWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




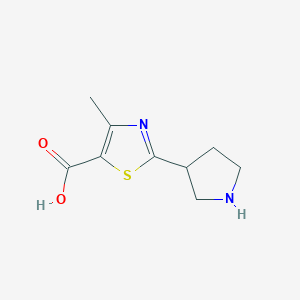

![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)



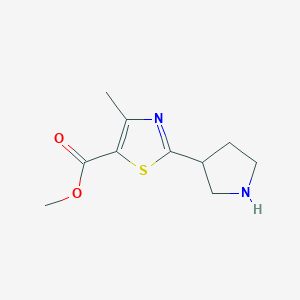
![1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1478709.png)
